Basicity Modulation: pKₐ Reduction of ~2.3 Log Units vs. Non-Fluorinated N-Ethyl-N-propylamine
Ethyl(2-fluoroethyl)propylamine exhibits a predicted conjugate acid pKₐ of 8.45 ± 0.50, compared to 10.76 ± 0.19 (predicted) for its closest non-fluorinated structural analog, N-ethyl-N-propylamine (CAS 20193-20-8) [1]. This represents a pKₐ reduction of approximately 2.3 log units, corresponding to a roughly 200-fold decrease in basicity. The direction and approximate magnitude of this shift are consistent with class-level observations: Melnykov et al. (2022) demonstrated that fluoroalkyl substitution on saturated heterocyclic amines produces monotonic pKₐ decreases as a function of fluorination pattern, with each β-fluorine atom reducing basicity in a predictable manner [2]. At physiological pH 7.4, the unfluorinated analog would exist predominantly in the protonated (>99.9%) form, whereas the fluorinated compound would be only ~92% protonated—a difference that measurably alters membrane partitioning and receptor-binding electrostatics.
| Evidence Dimension | Conjugate acid pKₐ (basicity of the amine nitrogen) |
|---|---|
| Target Compound Data | pKₐ = 8.45 ± 0.50 (predicted) [1] |
| Comparator Or Baseline | N-Ethyl-N-propylamine (CAS 20193-20-8): pKₐ = 10.76 ± 0.19 (predicted) |
| Quantified Difference | ΔpKₐ ≈ −2.31 (≈200-fold reduction in basicity) |
| Conditions | Predicted values; no experimental pKₐ determination for target compound identified in published literature. Comparator pKₐ sourced from ChemicalBook predicted data. |
Why This Matters
A 2.3-unit pKₐ shift at the tertiary amine center governs the protonation equilibrium at physiological pH, directly controlling passive membrane permeability, lysosomal trapping potential, and ionic interactions with target binding sites—parameters critical for CNS drug design and PET tracer development.
- [1] Kuujia.com. Cas no 1849325-42-3 (Ethyl(2-fluoroethyl)propylamine). Predicted pKa: 8.45 ± 0.50. Accessed 2026. View Source
- [2] Melnykov KP, Tavlui O, Skreminskiy A, Kuchkovska YO, Grygorenko OO. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chem Eur J. 2022;28(55):e202201601. doi:10.1002/chem.202201601. View Source
